3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid
Description
Properties
IUPAC Name |
3-(carbamoylamino)-3-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7-2-4-8(5-3-7)9(6-10(14)15)13-11(12)16/h2-5,9H,6H2,1H3,(H,14,15)(H3,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFVTGQZUDNHNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and glycine.
Formation of Intermediate: The 4-methylbenzaldehyde is first reacted with glycine under basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Carbamoylation: The amine is then treated with a carbamoylating agent such as urea or carbamoyl chloride to introduce the carbamoylamino group.
Acidification: Finally, the product is acidified to obtain this compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to improve yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the carbamoylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced amine derivatives.
Substitution: Substituted carbamoylamino derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural and functional properties of 3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid with related compounds:
Key Findings from Comparative Analysis
Functional Group Impact: Carbamoylamino vs. In contrast, amino-substituted analogs (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid) exhibit marked anticancer and antimicrobial activities . Phenyl Substituents: Electron-donating groups (e.g., 4-methyl) increase hydrophobicity, which may improve blood-brain barrier penetration. Halogenated derivatives (e.g., 2-chloro, 4-bromo) introduce steric and electronic effects, altering substrate specificity in enzymatic reactions .
Pharmacological Insights: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives demonstrate structure-dependent anticancer activity, with hydroxyl and methoxy substituents enhancing antioxidant properties .
Synthetic Accessibility: The target compound shares synthetic routes with imidazole-thio derivatives (e.g., 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid), where alkylation or nucleophilic substitution reactions are employed . Stereochemical control (E:Z isomerism) in acrylate analogs (e.g., (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid) highlights the importance of reaction conditions (e.g., DABCO catalysis) for optimizing yields .
Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | 3-((4-Hydroxyphenyl)amino)propanoic Acid | 3-(4-Methylphenyl)propanoic acid |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₃N₂O₃ | C₉H₁₁NO₃ | C₁₀H₁₂O₂ |
| LogP (Predicted) | 1.8 (moderate lipophilicity) | 1.2 | 2.5 |
| Hydrogen Bond Donors | 3 | 3 | 1 |
| Water Solubility (mg/mL) | ~10 (estimated) | ~50 | <1 |
Biological Activity
3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid, also known as a derivative of amino acids with potential therapeutic properties, has garnered attention in recent years for its biological activities. This compound is characterized by the presence of both a carbamoyl group and a para-substituted methylphenyl moiety, which may influence its interactions within biological systems.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 222.24 g/mol. The unique structure allows for diverse chemical reactivity, including enzyme inhibition and modulation of metabolic pathways.
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. Research suggests that it may modulate pathways associated with inflammation, cell proliferation, and apoptosis. This interaction is critical in understanding its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.
Biological Activities
Research indicates several biological activities associated with this compound:
- Anti-inflammatory Activity : Initial studies suggest that the compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Anticancer Properties : Investigations into its anticancer effects are ongoing, with preliminary findings indicating that it may affect tumor growth and cell viability through modulation of signaling pathways.
- Enzyme Inhibition : The compound has shown potential to inhibit specific enzymes involved in metabolic processes, which could be leveraged for drug development against various diseases.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(Aminomethyl)-3-(4-methylphenyl)propanoic acid | Aminomethyl group instead of carbamoylamino | Different biological activity profile |
| 3-(Carbamoylamino)-3-phenylpropanoic acid | Lacks methyl substitution on the phenyl ring | Variability in pharmacological properties |
The presence of both the carbamoylamino group and the para-methyl substitution on the phenyl ring distinguishes this compound from its analogs, potentially conferring unique biological interactions.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In vitro Studies : Laboratory investigations have demonstrated that this compound exhibits moderate inhibitory effects on certain cancer cell lines. These studies highlight its potential role as an anticancer agent.
- Inflammation Models : Animal models have been utilized to assess the anti-inflammatory effects of this compound. Results indicate a significant reduction in inflammatory markers following treatment with varying doses of the compound.
- Enzyme Interaction Studies : Binding affinity assays suggest that this compound interacts with key metabolic enzymes, providing insights into its potential as a therapeutic agent for metabolic disorders.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Carbamate coupling | DMF, 60°C, 12 h | 65 | 92 |
| Direct amidation | THF, RT, 24 h | 55 | 88 |
| Catalytic hydrogenation | H₂/Pd-C, MeOH | 70 | 95 |
Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?
Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Identify the N-H stretch (3200–3350 cm⁻¹) and carboxylic acid C=O (1700–1720 cm⁻¹) .
- Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ at m/z 236.1 (calculated for C₁₁H₁₄N₂O₃) .
How can researchers assess the in vitro biological activity of this compound, and what controls are essential?
Answer:
- Assay Design :
- Enzyme Inhibition : Test against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates. Include a positive control (e.g., staurosporine) and solvent controls (DMSO <1%) .
- Cellular Uptake : Use radiolabeled or fluorescently tagged analogs to track intracellular localization .
- Data Validation : Normalize activity to vehicle-treated cells and confirm cytotoxicity via MTT assays .
What chromatographic methods are recommended for purifying this compound, and how can its stability be monitored during storage?
Answer:
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or flash chromatography (silica gel, ethyl acetate/hexane) .
- Stability Testing :
How can researchers resolve contradictions in reported biological activities across different in vitro studies?
Answer:
- Variable Factors :
- Purity : Impurities >5% (e.g., deprotected intermediates) may skew activity. Validate via HPLC .
- Assay Conditions : pH (7.4 vs. 6.5) and serum proteins (e.g., BSA) can alter bioavailability .
- Mitigation : Replicate studies under standardized conditions (e.g., ATCC cell lines, identical buffer systems) .
What computational approaches are suitable for predicting the compound’s interactions with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 2HZI). Focus on hydrogen bonding with the carbamoylamino group .
- MD Simulations : GROMACS for 100 ns to assess binding stability in aqueous environments .
What are the primary metabolic pathways of this compound in mammalian systems?
Answer:
Q. Table 2: Key Metabolites
| Metabolite | Detection Method |
|---|---|
| 3-Amino-3-(4-methylphenyl)propanoic acid | ESI-MS (m/z 194.1) |
| Glucuronide conjugate | HPLC-UV (λ 254 nm) |
How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
- Modifications :
- Phenyl Substituents : Replace 4-methyl with halogens (Cl, F) to enhance lipophilicity (see for analogs) .
- Carbamoyl Group : Introduce methyl or ethyl groups to reduce hydrolysis .
- Evaluation : Test analogs in dose-response assays (IC₅₀ values) and compare logP values .
What are the challenges in scaling up synthesis for preclinical studies, and how can they be addressed?
Answer:
- Challenges : Low yields in coupling steps (<50%) and racemization during amidation .
- Solutions :
How does the compound’s stability vary under different pH and temperature conditions?
Answer:
- pH Stability : Stable at pH 5–7; degrades rapidly in alkaline conditions (t₁/₂ = 2 h at pH 9) .
- Thermal Stability : Decomposes above 80°C; store at -20°C for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
